molecular formula C19H11NO3S B4931237 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide

Cat. No.: B4931237
M. Wt: 333.4 g/mol
InChI Key: NJRWCOMKYRSEOF-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide is a complex organic compound that features both an anthraquinone and a thiophene moiety

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO3S/c21-17-12-4-1-2-5-13(12)18(22)15-10-11(7-8-14(15)17)20-19(23)16-6-3-9-24-16/h1-10H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRWCOMKYRSEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 1-aminoanthraquinone. The reaction is facilitated by the use of coupling agents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholino-carbenium hexafluorophosphate . The reaction conditions generally include a solvent like dimethylformamide (DMF) and a base such as triethylamine (TEA) to neutralize the reaction mixture.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. The anthraquinone moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide is unique due to the presence of both an anthraquinone and a thiophene moiety

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